

Introduction: Unveiling a Versatile Synthetic Workhorse

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-methyl-4-oxocrotonate*

Cat. No.: B125335

[Get Quote](#)

In the landscape of modern organic synthesis, the demand for versatile and multifunctional building blocks is perpetual. **Ethyl 3-methyl-4-oxocrotonate** (also known as Ethyl trans-3-methyl-4-oxo-2-butenoate) emerges as a significant C5 aldehydic ester, offering a rich playground of reactivity for chemists in research, drug development, and materials science.^[1] Its strategic combination of an α,β -unsaturated ester and an aldehyde functionality within a compact carbon framework makes it a powerful intermediate for constructing complex molecular architectures, from isoprenoids to novel polymers.^{[1][2]}

This guide provides an in-depth exploration of the chemical reactivity of **Ethyl 3-methyl-4-oxocrotonate**. Moving beyond a mere catalog of reactions, we will delve into the electronic and steric factors governing its behavior, explain the causality behind experimental choices, and provide actionable protocols for its application in the laboratory.

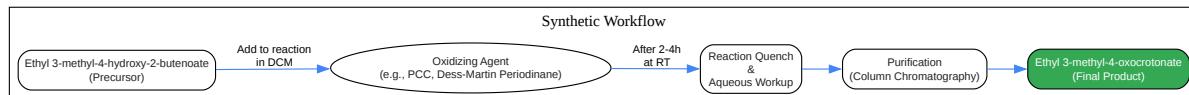
Molecular Structure and Reactivity Profile

The synthetic utility of **Ethyl 3-methyl-4-oxocrotonate** stems directly from the distinct electronic properties of its constituent functional groups. A foundational understanding of these features is critical for predicting its behavior and designing rational synthetic routes.

Core Chemical Identifiers:

Property	Value	Source
Molecular Formula	$C_7H_{10}O_3$	[3] [4]
Molecular Weight	142.15 g/mol	[3] [4]
CAS Number	62054-49-3	[2]
Synonyms	Ethyl trans- γ -oxosene-3,5-dioate, Ethyl trans-3-methyl-4-oxo-2- butenoate	[3]
Physical Form	Liquid	[1]
Boiling Point	195-202 °C	[1] [3]

| Density | 1.044 g/mL at 20 °C |[\[1\]](#)[\[3\]](#) |


The molecule possesses three primary sites of electrophilicity, making it an excellent substrate for a variety of nucleophilic attacks.

Caption: Key electrophilic centers in **Ethyl 3-methyl-4-oxocrotonate**.

- Aldehyde Carbonyl (C4): This is a highly reactive electrophilic center, susceptible to direct nucleophilic (1,2-) addition. Its reactivity is paramount in reactions like Wittig olefination.[\[1\]](#)
- Ester Carbonyl (C2): While less electrophilic than the aldehyde, this carbon is the site for classical ester reactions such as hydrolysis and amidation.
- β -Carbon (C2 of the crotonate): Due to conjugation with the ester carbonyl, this carbon atom is electron-deficient and serves as the prime target for conjugate (1,4- or Michael) addition reactions.[\[2\]](#)

Synthesis: A Practical Approach

While various synthetic methods exist, a reliable and accessible route involves the selective oxidation of a precursor alcohol. Ethyl 4-hydroxycrotonate can be readily oxidized to yield Ethyl 4-oxocrotonate, a closely related compound.[\[5\]](#) A similar oxidation strategy starting from the corresponding 3-methyl substituted alcohol provides a logical pathway to the title compound.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 3-methyl-4-oxocrotonate** via oxidation.

Experimental Protocol: Oxidation of Ethyl 3-methyl-4-hydroxy-2-butenoate

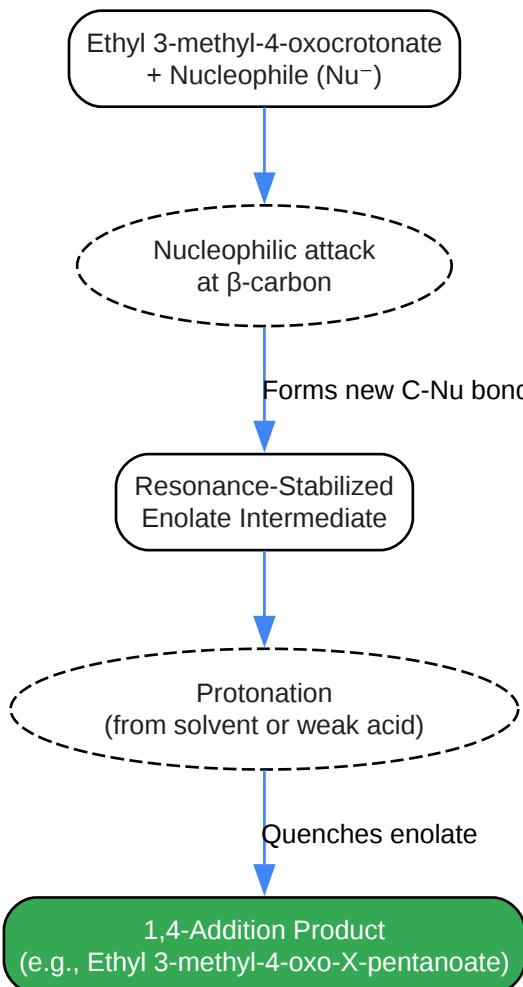
Causality: The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is crucial. Stronger oxidants (e.g., KMnO_4) risk over-oxidation to the carboxylic acid or cleavage of the double bond.^[3] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and facilitates easy workup.

- Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N_2 or Argon), add a solution of Ethyl 3-methyl-4-hydroxy-2-butenoate (1.0 eq) in anhydrous DCM.
- Addition of Oxidant: Slowly add a slurry of PCC (approx. 1.5 eq) in DCM to the stirred solution at room temperature. Note: The reaction is exothermic.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure **Ethyl 3-methyl-4-oxocrotonate**.

Key Reaction Classes: A Synthetic Toolkit

The true power of **Ethyl 3-methyl-4-oxocrotonate** lies in its ability to participate in a wide array of transformations, allowing for the selective formation of new bonds at its different reactive sites.

Reactions at the Aldehyde: Carbonyl Chemistry


The aldehyde group is often the most reactive site. Its primary utility is in C-C bond-forming reactions that extend the carbon chain.

- Wittig Reaction: This is a cornerstone reaction for the synthesis of isoprenoids.^[1] The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to selectively form a new carbon-carbon double bond, replacing the C=O bond. This provides a highly reliable method for chain elongation.

Reactions at the Conjugated System: Michael Addition

The Michael or conjugate addition is a powerful tool for forming C-C, C-N, C-S, and C-O bonds at the β -carbon.^{[6][7]} This reaction involves the 1,4-addition of a soft nucleophile (the Michael donor) to the α,β -unsaturated system.^{[6][8]}

Mechanism Insight: The reaction proceeds via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. This intermediate is then protonated during workup to give the final 1,4-adduct.^[7] The use of weaker, "softer" nucleophiles under thermodynamic control favors the 1,4-addition over the competing 1,2-addition at the aldehyde.^[8]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Michael Addition reaction.

Protocol: Base-Catalyzed Michael Addition of a Thiol

- Setup: In a round-bottom flask, dissolve **Ethyl 3-methyl-4-oxocrotonate** (1.0 eq) and a thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent like THF or ethanol.
- Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or DBU (0.1 eq), to the solution.
- Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
- Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

- Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Cycloaddition Reactions

The electron-deficient double bond in **Ethyl 3-methyl-4-oxocrotonate** makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful method for the stereocontrolled synthesis of six-membered rings, a common motif in natural products and pharmaceuticals. The reaction involves the concerted interaction of the diene's HOMO with the dienophile's LUMO.

Applications in Advanced Synthesis

The diverse reactivity of **Ethyl 3-methyl-4-oxocrotonate** translates into broad applicability in several fields.

- Heterocyclic Chemistry: The 1,4-dicarbonyl-like nature of Michael adducts derived from this compound makes them ideal precursors for synthesizing five- and six-membered heterocycles (e.g., furans, pyrroles, pyridazines) via condensation reactions with reagents like hydrazine or ammonia derivatives.
- Polymer Science: With its dual reactive sites (alkene and carbonyl), this molecule can be incorporated into polymer backbones or side chains through addition or condensation polymerization.^[2] This allows for the precise tailoring of material properties, leading to the development of advanced coatings or novel composites.^[2]
- Medicinal Chemistry: The scaffolds accessible from **Ethyl 3-methyl-4-oxocrotonate**, such as thiazolopyrimidines and dihydropyrans, are frequently found in biologically active compounds.^{[9][10]} Its role as a versatile starting material enables the rapid generation of compound libraries for screening and drug discovery efforts.

Conclusion

Ethyl 3-methyl-4-oxocrotonate is more than just a simple organic compound; it is a strategic synthetic tool. Its value lies in the predictable and controllable reactivity of its aldehyde, ester,

and conjugated alkene functionalities. By understanding the electronic principles that govern its behavior, researchers can harness its potential to forge complex bonds and build intricate molecular frameworks with precision and efficiency. This guide serves as a foundational resource for scientists and professionals seeking to leverage the full synthetic power of this remarkable building block.

References

- EvitaChem. (n.d.). **Ethyl 3-methyl-4-oxocrotonate** (EVT-3327230) | 41891-38-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of **Ethyl 3-methyl-4-oxocrotonate** in Polymer Science.
- National Center for Biotechnology Information. (n.d.). **Ethyl 3-methyl-4-oxocrotonate**. PubChem Compound Database.
- Organic Syntheses. (n.d.). Ethyl 4-hydroxycrotonate.
- Organic Syntheses. (n.d.). Procedure for a related reaction.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-4-oxopentanoate. PubChem Compound Database.
- Organic Syntheses. (n.d.). Ethyl isocrotonate.
- NROChemistry. (n.d.). Michael Reaction.
- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- DTU Research Database. (n.d.). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-4-nitrobutanoate. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors. PMC.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
- MDPI. (n.d.). Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 3-methyl-4-oxocrotonate = 97.0 GC 62054-49-3 [sigmaaldrich.com]
- 2. nbino.com [nbino.com]
- 3. Buy Ethyl 3-methyl-4-oxocrotonate (EVT-3327230) | 41891-38-7 [evitachem.com]
- 4. Ethyl 3-methyl-4-oxocrotonate | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Michael Reaction | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Synthetic Workhorse]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125335#chemical-reactivity-of-ethyl-3-methyl-4-oxocrotonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com